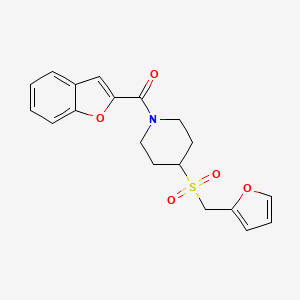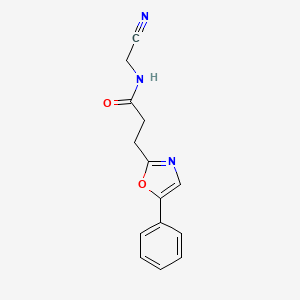
N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide, also known as compound 1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxazole derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is not fully understood. However, it has been suggested that the N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide may exert its therapeutic effects by modulating the activity of certain enzymes and receptors in the body. For example, one study has reported that N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide 1 inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Another study has shown that N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide 1 enhances the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide has been shown to have various biochemical and physiological effects in animal models. For example, one study has reported that N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide 1 reduces the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta) in the blood of rats with inflammation. Another study has shown that N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide 1 increases the levels of GABA in the brain, leading to the suppression of seizure activity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using common laboratory reagents. Additionally, it has been shown to have a wide range of therapeutic applications, making it a versatile N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide for scientific research. However, one limitation is that it has not been extensively studied in humans, and its safety and efficacy in humans are not well understood.
Orientations Futures
There are several future directions for the research on N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide. One potential direction is to investigate its potential as a treatment for various inflammatory and pain-related disorders in humans. Another direction is to explore its potential as an anticonvulsant agent for the treatment of epilepsy. Additionally, further studies are needed to elucidate the mechanism of action of N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide 1 and its potential interactions with other drugs. Finally, more research is needed to determine the safety and efficacy of N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide 1 in humans.
Méthodes De Synthèse
The synthesis of N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide has been reported in the literature using different methods. One of the most common methods involves the reaction of 5-phenyl-2-amino-1,3-oxazole with cyanomethyl bromide in the presence of a base such as triethylamine. The resulting product is then reacted with 3-bromo-propionyl chloride to obtain the final N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide. Another method involves the reaction of 5-phenyl-2-amino-1,3-oxazole with cyanomethyl acetate in the presence of a base such as sodium hydride.
Applications De Recherche Scientifique
N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide has shown potential therapeutic applications in various scientific research studies. One study has reported that N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide 1 has anti-inflammatory and analgesic effects in animal models, making it a potential candidate for the treatment of inflammatory and pain-related disorders. Another study has shown that N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide 1 has anticonvulsant activity, indicating its potential use in the treatment of epilepsy. Additionally, N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide 1 has been reported to have antimicrobial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c15-8-9-16-13(18)6-7-14-17-10-12(19-14)11-4-2-1-3-5-11/h1-5,10H,6-7,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLBGJVTXPCCQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

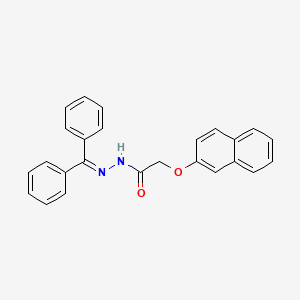
![4-piperidin-1-yl-1-(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carbonyl)piperidine-4-carboxamide](/img/structure/B2561312.png)
![3-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2561315.png)
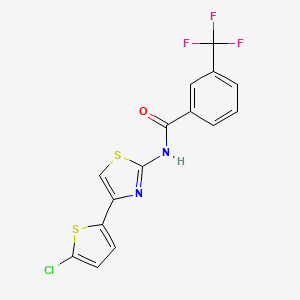

![tert-Butyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2561318.png)
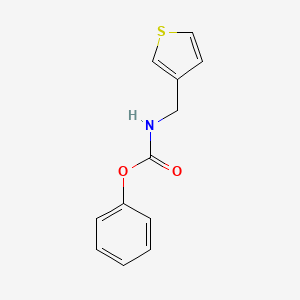
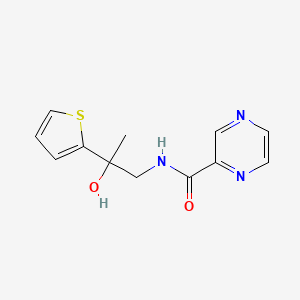
![N-(4-pyridinylmethyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2561323.png)
![N-benzyl-2-(3-(2-phenoxyacetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2561325.png)
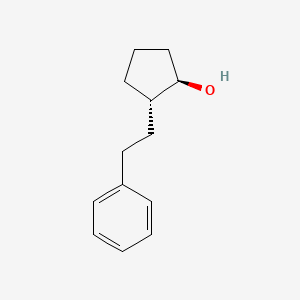
![2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2561328.png)
![3-(4-chlorophenyl)-N-(3-ethoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2561331.png)
